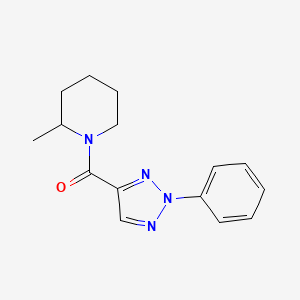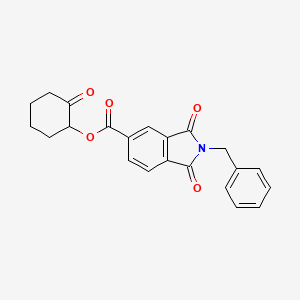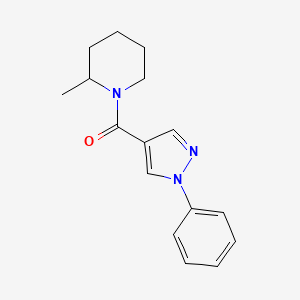![molecular formula C20H21N3OS B7520740 1-(2,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7520740.png)
1-(2,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound with a molecular formula of C_20H_20N_2OS. This compound features a phenyl ring substituted with methyl and ethyl groups, as well as a triazole ring linked through a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the phenyl and triazole precursors. The phenyl ring can be synthesized through Friedel-Crafts acylation, while the triazole ring can be formed via the Hantzsch dihydropyridine synthesis. The final step involves the coupling of these precursors through a sulfanyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H_2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl and triazole derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in cellular processes.
Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone is unique due to its specific structural features and biological activity. Similar compounds include:
2,5-Dimethylacetophenone: A simpler phenyl ketone without the triazole and sulfanyl groups.
4-Ethylphenyl-1H-1,2,4-triazole: A triazole derivative without the phenyl and sulfanyl groups.
Other phenyl-triazole derivatives: Compounds with similar phenyl and triazole structures but different substituents.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-4-15-7-9-16(10-8-15)19-21-20(23-22-19)25-12-18(24)17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJBIUUMWOEXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Methylfuran-2-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7520662.png)
![[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7520663.png)
![[2-(4-Ethoxycarbonylanilino)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520665.png)

![2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]phenol](/img/structure/B7520682.png)

![[1,1,1,3,3,3-Hexafluoro-2-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]propan-2-yl] 3,4,5-trimethoxybenzoate](/img/structure/B7520691.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7520700.png)
![N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7520707.png)
![Methyl 4-[(3-chlorophenyl)methyl-methylcarbamoyl]benzoate](/img/structure/B7520711.png)
![N-[(2S)-1-oxo-3-phenyl-1-[1-[3-(trifluoromethyl)phenyl]ethylamino]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7520746.png)
![2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide](/img/structure/B7520759.png)

![2-(2-amino-2-oxoethoxy)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)benzamide](/img/structure/B7520768.png)
